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Compound of Interest

Compound Name: 4-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B11812965 Get Quote

An In-depth Technical Guide to 4-Chloro-2-
iodobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-iodobenzo[d]thiazole,

a halogenated benzothiazole derivative. While specific experimental data for this compound is

limited in publicly available literature, this document compiles essential information regarding its

chemical identity, molecular structure, and physico-chemical properties based on available data

and theoretical predictions. Furthermore, a plausible experimental protocol for its synthesis is

detailed, drawing from established methodologies for structurally related compounds. The

potential biological significance of 4-Chloro-2-iodobenzo[d]thiazole is also discussed in the

context of the broad pharmacological activities exhibited by the benzothiazole scaffold.

Chemical Identity and Molecular Structure
4-Chloro-2-iodobenzo[d]thiazole is a heterocyclic aromatic compound containing a

benzothiazole core structure substituted with a chlorine atom at the 4-position and an iodine

atom at the 2-position.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source

CAS Number 1071402-38-4 [1]

Molecular Formula C₇H₃ClINS [1]

Molecular Weight 295.53 g/mol [1]

SMILES IC1=NC2=C(Cl)C=CC=C2S1 [1]

IUPAC Name
4-Chloro-2-

iodobenzo[d]thiazole

Molecular Structure:

The structure of 4-Chloro-2-iodobenzo[d]thiazole, characterized by the fusion of a benzene

ring and a thiazole ring, is depicted below.

Figure 1. Molecular Structure of 4-Chloro-2-iodobenzo[d]thiazole

Physico-Chemical Properties
Specific experimental data for the physical and chemical properties of 4-Chloro-2-
iodobenzo[d]thiazole are not readily available. The following table summarizes predicted

properties and data for structurally similar compounds.

Table 2: Predicted and Analogous Physico-Chemical Properties
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Property Predicted/Analogous Value Notes

Melting Point Not available

Data for the related compound

2-iodobenzothiazole is 77-81

°C.

Boiling Point Not available -

Solubility Not available

Likely soluble in common

organic solvents like DMSO

and DMF.

Appearance Not available

Likely a solid at room

temperature, based on related

compounds.

Experimental Protocols: A Plausible Synthesis
Route
A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-
iodobenzo[d]thiazole is not explicitly described in the reviewed literature. However, a

plausible synthetic route can be proposed based on the well-established Sandmeyer reaction,

a versatile method for the conversion of an amino group on an aromatic ring to a variety of

functional groups, including halogens.[2] The starting material for this proposed synthesis

would be 2-amino-4-chlorobenzothiazole.

3.1. Proposed Synthesis of 4-Chloro-2-iodobenzo[d]thiazole via a Sandmeyer-type Reaction

This protocol is a hypothetical procedure based on known transformations of similar substrates.

[3][4]

Materials:

2-Amino-4-chlorobenzothiazole

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

Sodium nitrite (NaNO₂)
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Potassium iodide (KI)

Ice

Water (deionized)

Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Beakers

Buchner funnel and filter paper

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Diazotization:

In a round-bottom flask, dissolve a known quantity of 2-amino-4-chlorobenzothiazole in an

aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction

mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11812965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


typically indicated by a color change.

Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to

ensure full conversion to the diazonium salt.

Iodination (Sandmeyer-type reaction):

In a separate beaker, prepare a solution of potassium iodide in water.

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution

with vigorous stirring. The addition may result in the evolution of nitrogen gas.

Allow the reaction mixture to warm to room temperature and continue stirring for several

hours to ensure the complete substitution of the diazonium group with iodine.

Work-up and Purification:

The crude product may precipitate from the reaction mixture. If so, collect the solid by

vacuum filtration.

If the product remains in solution, extract the aqueous mixture with a suitable organic

solvent (e.g., diethyl ether or dichloromethane).

Combine the organic extracts and wash them with a saturated solution of sodium

thiosulfate to remove any residual iodine, followed by a wash with brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude 4-Chloro-2-iodobenzo[d]thiazole.

The crude product can be further purified by recrystallization from a suitable solvent or by

column chromatography on silica gel.

Logical Workflow for the Proposed Synthesis:
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Figure 2. Proposed Synthesis Workflow
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Figure 2. Proposed Synthesis Workflow

Potential Biological Significance and Signaling
Pathways
While no specific biological activity or signaling pathway has been reported for 4-Chloro-2-
iodobenzo[d]thiazole, the benzothiazole scaffold is a well-known "privileged structure" in
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medicinal chemistry. Derivatives of benzothiazole have been shown to exhibit a wide range of

pharmacological activities.

Potential Areas of Pharmacological Interest:

Antimicrobial and Antifungal Activity: Numerous 2-substituted and halogenated

benzothiazoles have demonstrated significant activity against various bacterial and fungal

strains.

Anticancer Activity: The benzothiazole nucleus is a core component of several compounds

investigated for their antitumor properties.

Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various

enzymes, playing roles in different disease pathways.

The introduction of a chlorine and a bulky iodine atom onto the benzothiazole ring of the title

compound is likely to modulate its lipophilicity and electronic properties, which could

significantly influence its interaction with biological targets. Further research is required to

elucidate the specific biological activities and potential signaling pathway involvement of 4-
Chloro-2-iodobenzo[d]thiazole.

Hypothetical Signaling Pathway Interaction:

Given the known activities of benzothiazole derivatives, a hypothetical interaction with a

generic cellular signaling pathway is depicted below. This is a conceptual representation and is

not based on experimental data for the title compound.
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Figure 3. Hypothetical Cellular Signaling Interaction
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Figure 3. Hypothetical Cellular Signaling Interaction

Conclusion
4-Chloro-2-iodobenzo[d]thiazole is a halogenated benzothiazole with potential for further

investigation in the fields of medicinal chemistry and materials science. This guide provides a

foundational understanding of its chemical nature and a plausible route for its synthesis. The

lack of specific experimental data highlights an opportunity for further research to fully
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characterize this compound and explore its potential applications. The broad biological

activities associated with the benzothiazole scaffold suggest that 4-Chloro-2-
iodobenzo[d]thiazole could be a valuable candidate for screening in various drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1071402-38-4|4-Chloro-2-iodobenzo[d]thiazole|BLD Pharm [bldpharm.com]

2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts -
PMC [pmc.ncbi.nlm.nih.gov]

4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["4-Chloro-2-iodobenzo[d]thiazole CAS number and
molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11812965#4-chloro-2-iodobenzo-d-thiazole-cas-
number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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